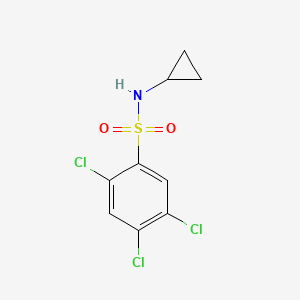![molecular formula C16H25Cl2NO2 B5404501 4-[4-(6-chloro-2,3-dimethylphenoxy)butyl]morpholine hydrochloride](/img/structure/B5404501.png)
4-[4-(6-chloro-2,3-dimethylphenoxy)butyl]morpholine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[4-(6-chloro-2,3-dimethylphenoxy)butyl]morpholine hydrochloride is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in pharmacology. This compound is commonly referred to as 'MCL-1 inhibitor' and has been found to have a promising role in the treatment of cancer.
Mécanisme D'action
The mechanism of action of 4-[4-(6-chloro-2,3-dimethylphenoxy)butyl]morpholine hydrochloride involves the inhibition of MCL-1 protein. MCL-1 is an anti-apoptotic protein that is overexpressed in several types of cancer. The inhibition of MCL-1 leads to the induction of apoptosis in cancer cells, which ultimately leads to the death of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 4-[4-(6-chloro-2,3-dimethylphenoxy)butyl]morpholine hydrochloride has several biochemical and physiological effects. This compound has been found to induce apoptosis in cancer cells, inhibit tumor growth, and enhance the efficacy of chemotherapy. Additionally, this compound has been found to have minimal toxicity in normal cells, making it a promising therapeutic approach for the treatment of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 4-[4-(6-chloro-2,3-dimethylphenoxy)butyl]morpholine hydrochloride in lab experiments is its ability to selectively inhibit MCL-1 protein, which is overexpressed in several types of cancer. Additionally, this compound has been found to have minimal toxicity in normal cells, making it a safe and effective therapeutic approach for the treatment of cancer. However, one of the limitations of using this compound in lab experiments is its high cost of synthesis, which can limit its availability for research purposes.
Orientations Futures
Several future directions can be explored in the field of scientific research related to 4-[4-(6-chloro-2,3-dimethylphenoxy)butyl]morpholine hydrochloride. One of the most promising directions is the development of more potent MCL-1 inhibitors that can selectively induce apoptosis in cancer cells. Additionally, studies can be conducted to investigate the potential applications of this compound in the treatment of other diseases, such as neurodegenerative disorders. Finally, research can be conducted to investigate the potential synergistic effects of this compound with other chemotherapeutic agents for the treatment of cancer.
Méthodes De Synthèse
The synthesis of 4-[4-(6-chloro-2,3-dimethylphenoxy)butyl]morpholine hydrochloride involves several steps. The first step involves the reaction between 2,3-dimethylphenol and 1-chlorobutane to form 6-chloro-2,3-dimethylphenol. The second step involves the reaction between 6-chloro-2,3-dimethylphenol and morpholine to form 4-(6-chloro-2,3-dimethylphenoxy)morpholine. The final step involves the reaction between 4-(6-chloro-2,3-dimethylphenoxy)morpholine and hydrochloric acid to form 4-[4-(6-chloro-2,3-dimethylphenoxy)butyl]morpholine hydrochloride.
Applications De Recherche Scientifique
Several scientific studies have been conducted to investigate the potential applications of 4-[4-(6-chloro-2,3-dimethylphenoxy)butyl]morpholine hydrochloride in the field of pharmacology. One of the most promising applications of this compound is its role as an inhibitor of MCL-1, a protein that is overexpressed in several types of cancer. Studies have shown that MCL-1 inhibition can induce apoptosis in cancer cells and thus, can be used as a potential therapeutic approach for the treatment of cancer.
Propriétés
IUPAC Name |
4-[4-(6-chloro-2,3-dimethylphenoxy)butyl]morpholine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24ClNO2.ClH/c1-13-5-6-15(17)16(14(13)2)20-10-4-3-7-18-8-11-19-12-9-18;/h5-6H,3-4,7-12H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOMMGAACCYRXTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)Cl)OCCCCN2CCOCC2)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(6-Chloro-2,3-dimethylphenoxy)butyl]morpholine;hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{[(1R*,3S*,4S*)-3-hydroxy-4,7,7-trimethylbicyclo[2.2.1]hept-1-yl]carbonyl}-4-(5-methylpyridin-2-yl)piperidin-4-ol](/img/structure/B5404422.png)
![N-[1-(hydroxymethyl)cyclopentyl]-2-[3-oxo-1-(2-phenylethyl)-2-piperazinyl]acetamide](/img/structure/B5404431.png)
![N-[(3-ethylisoxazol-5-yl)methyl]-N,2-dimethyl-1,3-benzothiazole-5-carboxamide](/img/structure/B5404445.png)
![4-methyl-N-{2-[(3-methyl-1H-1,2,4-triazol-5-yl)thio]ethyl}-1H-imidazole-5-carboxamide](/img/structure/B5404446.png)
![1-[1-(2-ethylbenzyl)piperidin-4-yl]pyrrolidin-2-one](/img/structure/B5404461.png)
![N-allyl-7-{5-[(methylthio)methyl]-2-furoyl}-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5404467.png)
![8-[(3-methyl-3H-[1,2,3]triazolo[4,5-b]pyridin-6-yl)carbonyl]-1-oxa-8-azaspiro[4.5]decane](/img/structure/B5404473.png)
![2,4,5-trimethoxy-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide](/img/structure/B5404479.png)
![(2-{[4-(4-fluorophenyl)-1,4-diazepan-1-yl]methyl}phenoxy)acetic acid](/img/structure/B5404486.png)

![2-chloro-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}benzamide](/img/structure/B5404504.png)
![5-{3-[(1R*,4S*)-2-azabicyclo[2.2.1]hept-2-ylcarbonyl]pyridin-2-yl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5404510.png)
![4-{1-[(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)acetyl]-3-pyrrolidinyl}benzoic acid](/img/structure/B5404513.png)
![N-benzyl-N'-[(7S,8aS)-2-methyl-1,4-dioxooctahydropyrrolo[1,2-a]pyrazin-7-yl]sulfamide](/img/structure/B5404514.png)